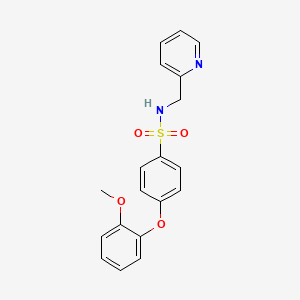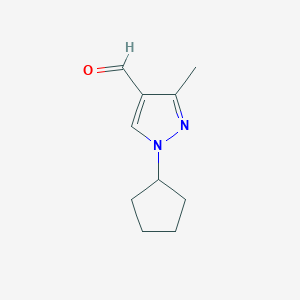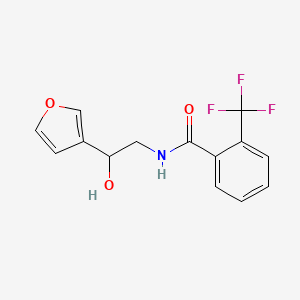![molecular formula C26H19N5O3 B2692036 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 922635-35-6](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, also known as PP2, is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. PP2 has been widely used as a tool compound to study the functions of Src family kinases in both basic research and drug discovery.
Wirkmechanismus
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. Src family kinases are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain, which leads to a conformational change that allows ATP binding and substrate phosphorylation. This compound blocks this conformational change by binding to the ATP-binding site, thus preventing ATP binding and substrate phosphorylation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK) and paxillin in cancer cells, leading to reduced cell migration and invasion. This compound has also been shown to inhibit the phosphorylation of NMDA receptors in neurons, leading to reduced excitatory synaptic transmission and long-term potentiation. In addition, this compound has been shown to inhibit the activation of platelets, leading to reduced thrombus formation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several advantages as a tool compound for studying Src family kinases. First, this compound is a highly selective inhibitor of Src family kinases, with little or no activity against other kinases. This allows researchers to specifically target Src family kinases without affecting other signaling pathways. Second, this compound is a reversible inhibitor of Src family kinases, which allows researchers to control the duration and extent of kinase inhibition. However, this compound also has some limitations. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione and Src family kinases. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Src family kinases have been shown to play important roles in the activation of immune cells, such as T cells and macrophages, and in the production of pro-inflammatory cytokines. Therefore, targeting Src family kinases with inhibitors like this compound may have therapeutic potential in inflammatory diseases. Another direction is to explore the use of this compound as a tool compound in drug discovery. Src family kinases have been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, developing more potent and selective inhibitors of Src family kinases based on the structure of this compound may lead to the discovery of new therapeutics.
Synthesemethoden
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step synthetic route, starting from 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The key step in the synthesis is the Suzuki-Miyaura coupling reaction between 4-phenoxyphenylboronic acid and 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which yields 4-methyl-6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This intermediate is then converted to this compound through a series of reactions, including amidation, cyclization, and deprotection.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been extensively used in scientific research to investigate the functions of Src family kinases in various biological processes. For example, this compound has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. This compound has also been used to study the role of Src family kinases in the regulation of neuronal signaling and synaptic plasticity. In addition, this compound has been used as a tool compound to validate the specificity of other kinase inhibitors that target Src family kinases.
Eigenschaften
CAS-Nummer |
922635-35-6 |
|---|---|
Molekularformel |
C26H19N5O3 |
Molekulargewicht |
449.47 |
IUPAC-Name |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
InChI-Schlüssel |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)


![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)

![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)
![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide](/img/structure/B2691964.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)
